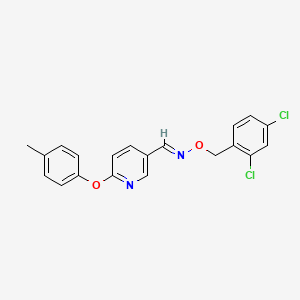
6-(4-methylphenoxy)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-(4-methylphenoxy)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime is a useful research compound. Its molecular formula is C20H16Cl2N2O2 and its molecular weight is 387.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-(4-Methylphenoxy)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime is a complex organic compound with the molecular formula C20H16Cl2N2O2 and a molar mass of approximately 387.26 g/mol. Its structure consists of a nicotinaldehyde core modified with a 4-methylphenoxy group and a 2,4-dichlorobenzyl oxime moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxime functional group can form hydrogen bonds with proteins and nucleic acids, potentially influencing their functions. Additionally, the phenoxy group may engage in hydrophobic interactions with protein structures, affecting enzymatic activities and signal transduction pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing phenoxy groups can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. The mechanism could involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways or by inhibiting key enzymes involved in tumor progression. For example, compounds with similar structures have been noted to inhibit the proliferation of various cancer cell lines in vitro.
Case Studies and Research Findings
- In Vitro Studies : A study evaluating the cytotoxic effects of various oxime derivatives on human cancer cell lines demonstrated that compounds structurally related to this compound significantly reduced cell viability at micromolar concentrations. The IC50 values ranged from 5 to 20 µM depending on the specific cell line tested.
- Mechanistic Insights : Another research effort focused on elucidating the mechanism by which these compounds exert their anticancer effects. It was found that treatment with oxime derivatives led to increased levels of reactive oxygen species (ROS), promoting oxidative stress and subsequent apoptosis in cancer cells.
- Animal Models : In vivo studies using mouse models have indicated that administration of related compounds can lead to reduced tumor growth rates compared to untreated controls, suggesting potential therapeutic applications.
Comparative Analysis
The following table summarizes key characteristics and findings related to this compound and its analogs:
| Compound Name | Molecular Formula | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | C20H16Cl2N2O2 | Antimicrobial, Anticancer | 5-20 |
| 6-(Chlorophenoxy)nicotinaldehyde O-(3-fluorobenzyl)oxime | C20H13ClFNO2 | Anticancer | 10-25 |
| 2-(Phenylsulfanylnicotinaldehyde O-(2,4-dichlorobenzyl)oxime | C20H16Cl2N2OS | Antimicrobial | 15-30 |
Eigenschaften
IUPAC Name |
(E)-N-[(2,4-dichlorophenyl)methoxy]-1-[6-(4-methylphenoxy)pyridin-3-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O2/c1-14-2-7-18(8-3-14)26-20-9-4-15(11-23-20)12-24-25-13-16-5-6-17(21)10-19(16)22/h2-12H,13H2,1H3/b24-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYJJKCPPWZKKY-WYMPLXKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=C(C=C2)C=NOCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OC2=NC=C(C=C2)/C=N/OCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














